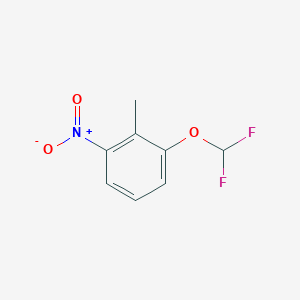

2-(Difluoromethoxy)-6-nitrotoluene

Descripción

2-(Difluoromethoxy)-6-nitrotoluene (C₈H₆F₂NO₃) is a nitrotoluene derivative featuring a difluoromethoxy (-OCF₂H) substituent at the 2-position and a nitro (-NO₂) group at the 6-position of the toluene backbone. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the nitro and difluoromethoxy groups, which modulate reactivity in downstream transformations such as reductions or nucleophilic substitutions. Its synthesis typically involves fluorination or substitution reactions on precursor phenols or ethers, though specific protocols are less documented compared to structurally related compounds.

Propiedades

IUPAC Name |

1-(difluoromethoxy)-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-5-6(11(12)13)3-2-4-7(5)14-8(9)10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBHWYRFUCKEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-nitrotoluene typically involves the introduction of the difluoromethoxy group and the nitro group onto a toluene molecule. One common method involves the reaction of 2-methoxytoluene with a difluoromethylating agent, followed by nitration. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high production rates and product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethoxy)-6-nitrotoluene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-(Difluoromethoxy)-6-aminotoluene .

Aplicaciones Científicas De Investigación

2-(Difluoromethoxy)-6-nitrotoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: It is used in the production of materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxy)-6-nitrotoluene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs include 6-benzyloxy-2-nitrotoluene () and 2-methoxy-6-nitrotoluene . The substituent at the 2-position critically influences electronic and steric properties:

- 6-Benzyloxy-2-nitrotoluene : The benzyloxy (-OCH₂C₆H₅) group is bulky and moderately electron-donating via resonance, which may hinder electrophilic substitution reactions compared to smaller substituents .

- 2-Methoxy-6-nitrotoluene : The methoxy (-OCH₃) group is smaller and more electron-donating, enhancing ring activation but reducing stability under acidic conditions.

- 2-(Difluoromethoxy)-6-nitrotoluene : The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing due to fluorine’s electronegativity, which polarizes the aromatic ring and stabilizes intermediates in reduction or displacement reactions.

Physical Properties

*Data inferred from analogous methoxy-nitrotoluene derivatives.

Actividad Biológica

2-(Difluoromethoxy)-6-nitrotoluene is a compound of interest in medicinal chemistry and biological research due to its unique structural features, including a difluoromethoxy group and a nitro group. These functional groups are known to influence the compound's biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C8H6F2N2O3

- Molecular Weight : 220.14 g/mol

- Structural Features :

- Difluoromethoxy Group : Enhances lipophilicity and potential membrane permeability.

- Nitro Group : Known for its role in redox reactions and as a pharmacophore.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro group can undergo reduction within cells, leading to the generation of reactive intermediates that may exert cytotoxic effects. This mechanism is particularly relevant in the context of cancer therapy, where targeting metabolic pathways can inhibit tumor growth.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Anticancer Activity :

- The compound has shown potential in inhibiting glycolysis in cancer cells, similar to other halogenated glucose analogs. This inhibition can disrupt energy metabolism in tumors, leading to reduced proliferation rates.

- A study indicated that fluorinated derivatives exhibit significant cytotoxic effects against glioblastoma cells, suggesting that modifications at the C-2 position can enhance stability and uptake, making them effective at lower doses .

-

Antimicrobial Properties :

- Nitro compounds are known for their broad-spectrum antimicrobial activity. The presence of the nitro group in this compound may facilitate redox reactions that contribute to microbial cell death .

- Research has shown that nitro-containing compounds can be effective against various pathogens, including H. pylori and M. tuberculosis, indicating potential therapeutic applications .

- Enzyme Inhibition :

Case Studies

Several case studies have investigated the biological activity of related compounds or derivatives:

- Study on Halogenated Derivatives : Research on halogenated derivatives of 2-deoxy-d-glucose revealed that modifications at specific positions could enhance their efficacy as hexokinase inhibitors. This suggests that similar strategies could be applied to this compound to optimize its biological activity .

- Antimicrobial Activity Assessment : A systematic review highlighted the effectiveness of nitro compounds against resistant bacterial strains, emphasizing the need for further exploration of compounds like this compound as potential leads for new antibiotics .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.